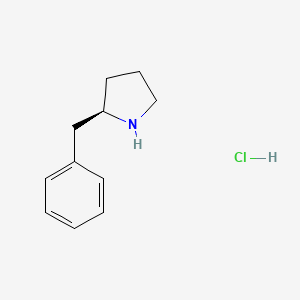

(R)-2-benzylpyrrolidine hydrochloride

Description

Significance of Chiral Building Blocks in Enantioselective Chemistry

Enantioselective synthesis, the process of preferentially creating one of two mirror-image isomers (enantiomers) of a chiral molecule, is of paramount importance in chemistry and pharmacology. wikipedia.org Many biological systems, including the human body, are inherently chiral and interact differently with each enantiomer of a given compound. wikipedia.org This can result in one enantiomer having a desired therapeutic effect while the other may be inactive or even harmful.

Chiral amines are fundamental building blocks in this endeavor. nih.govacs.org They are integral components of numerous drugs, agrochemicals, and natural products. nih.govacs.org Their utility extends beyond being mere structural components; they are widely employed as chiral auxiliaries, resolving agents for racemic mixtures, and as foundational elements for the synthesis of more complex chiral ligands and catalysts. nih.govsigmaaldrich.com The demand for enantiomerically pure compounds has spurred the development of innovative synthetic methods, with the use of chiral building blocks being a primary strategy to impart a specific stereochemistry to a target molecule. wikipedia.orgthieme-connect.com

Role of Pyrrolidine (B122466) Scaffolds as Privileged Motifs in Asymmetric Catalysis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a "privileged scaffold" in asymmetric catalysis. nih.gov This distinction arises from its frequent appearance in a wide array of successful chiral catalysts and ligands that provide high levels of stereocontrol in chemical reactions. mdpi.comnih.gov The structural and electronic properties of the pyrrolidine motif make it an ideal framework for creating effective catalytic environments.

One of the most notable applications of the pyrrolidine scaffold is in organocatalysis, a branch of catalysis that uses small organic molecules to accelerate chemical reactions. nih.gov Proline, a naturally occurring amino acid containing a pyrrolidine ring, and its derivatives have been shown to be remarkably effective catalysts for a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. mdpi.comnih.gov The constrained, C2-symmetrical structure of many disubstituted pyrrolidines also makes them excellent ligands for transition metals in asymmetric catalysis, influencing the stereochemical outcome of reactions such as hydrogenations, allylic alkylations, and cyclizations. nih.govacs.org The prevalence of the pyrrolidine ring in FDA-approved pharmaceuticals underscores its importance and versatility in medicinal chemistry. nih.gov

Historical Development and Evolution of Pyrrolidine-Based Chiral Reagents

The journey of pyrrolidine-based chiral reagents is a compelling narrative of scientific discovery. A landmark moment occurred in 1971 with the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which utilized proline to catalyze an intramolecular aldol reaction asymmetrically. nih.gov Despite its significance, this discovery remained largely underappreciated for decades.

The field experienced a renaissance in 2000 with the seminal work of Benjamin List and Carlos F. Barbas III, who demonstrated that L-proline could effectively catalyze intermolecular aldol reactions. nih.gov In the same year, David MacMillan introduced imidazolidinones, derived from amino acids, as powerful organocatalysts for asymmetric Diels-Alder reactions. nih.govnih.gov These breakthroughs are widely considered the birth of modern organocatalysis. nih.gov

A further significant advancement came in 2005 when Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl (B83357) ethers. nih.govnih.gov These modified proline derivatives offered enhanced solubility and steric bulk, leading to improved enantioselectivities in a wide range of aldehyde functionalization reactions. This evolution highlights a key theme in the field: the rational design and modification of the basic pyrrolidine scaffold to fine-tune catalytic activity and selectivity for increasingly complex synthetic challenges. mdpi.com

Table 1: Key Milestones in the Development of Pyrrolidine-Based Chiral Reagents

| Year | Discovery | Significance |

|---|---|---|

| 1971 | Hajos-Parrish-Eder-Sauer-Wiechert reaction | First use of proline as a catalyst in an asymmetric intramolecular aldol reaction. nih.gov |

| 2000 | Reports by List, Barbas, and MacMillan | Re-emergence and popularization of proline-catalyzed intermolecular reactions and the introduction of imidazolidinone catalysts, marking the beginning of modern organocatalysis. nih.govnih.gov |

Scope and Objectives of Research on (R)-2-Benzylpyrrolidine Hydrochloride

This compound is a chiral compound valued as a building block in synthetic organic chemistry. chemshuttle.com Research involving this specific molecule and its derivatives is typically focused on its application in the synthesis of more complex, high-value molecules, particularly in the pharmaceutical industry.

The primary objective of using this compound is to introduce a specific stereocenter—the (R) configuration at the 2-position of the pyrrolidine ring—into a target molecule. The benzyl (B1604629) group provides additional steric and electronic properties that can be leveraged in subsequent synthetic steps. As a hydrochloride salt, the compound is often more stable and easier to handle than the free amine.

The scope of research includes its use as a chiral starting material for the synthesis of:

Chiral Ligands: For use in asymmetric metal catalysis.

Organocatalysts: As a precursor to more elaborate pyrrolidine-based catalysts.

Bioactive Molecules: Incorporation into the structure of potential drug candidates, where the specific stereochemistry and the pyrrolidine ring are crucial for biological activity.

The ultimate goal is to achieve efficient and highly stereoselective syntheses, where the defined chirality of this compound is transferred to the final product.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 144889-08-7 chemshuttle.com |

| Molecular Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.71 g/mol |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| L-proline |

| Diarylprolinol silyl ethers |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-benzylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNHTTMLFMMVMP-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of R 2 Benzylpyrrolidine Hydrochloride in Complex Chemical Synthesis

As a Chiral Auxiliary in Enantioselective Transformations

Chiral auxiliaries are compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net (R)-2-benzylpyrrolidine, readily available from its hydrochloride salt, can function as such an auxiliary, leveraging its inherent chirality to control the formation of new stereocenters.

The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that exhibits a strong facial bias, leading to the preferential formation of one enantiomer of the product. While specific mechanistic studies for (R)-2-benzylpyrrolidine as an auxiliary are not extensively detailed in the reviewed literature, the principles of stereochemical induction by pyrrolidine-based auxiliaries are well-established.

When attached to a reactant, the bulky benzyl (B1604629) group at the C2 position of the pyrrolidine (B122466) ring creates a sterically demanding environment. This steric hindrance blocks one face of the reactive center, forcing an incoming reagent to approach from the less hindered face. For instance, in an alkylation reaction of an enolate derived from a ketone, the pyrrolidine auxiliary would direct the electrophile to the opposite face of the benzyl group, thereby controlling the absolute stereochemistry of the newly formed stereocenter. The rigidity of the five-membered pyrrolidine ring is crucial in maintaining a well-defined transition state, which is essential for high levels of stereoselectivity. arizona.edu

The stereochemical outcome can be influenced by the specific reaction conditions, such as the choice of solvent and the nature of the counter-ion, which can affect the conformation of the transition state assembly. rsc.org The fundamental principle remains the creation of a transient chiral environment that dictates the trajectory of the reacting species.

A key consideration in the use of chiral auxiliaries is the ability to efficiently remove and recover the auxiliary for reuse, which is crucial for the economic viability and sustainability of a synthetic process. ysu.am After the desired stereoselective transformation, the auxiliary is cleaved from the product. For (R)-2-benzylpyrrolidine, this is typically achieved through standard chemical transformations such as hydrolysis or reduction, depending on the nature of the linkage to the substrate.

Table 1: Conceptual Flow Process for (R)-2-Benzylpyrrolidine Auxiliary Recycling

| Step | Description | Key Advantage |

| 1. Acylation | (R)-2-benzylpyrrolidine is coupled to the substrate. | Formation of the chiral intermediate. |

| 2. Asymmetric Reaction | The key stereoselective transformation is performed (e.g., alkylation, aldol (B89426) reaction). | High diastereoselectivity. |

| 3. In-line Separation | The product and the auxiliary are separated using continuous liquid-liquid extraction or chromatography. | Automated and efficient separation. |

| 4. Auxiliary Recovery | The auxiliary is isolated from the solvent stream. | High recovery yield for reuse. |

| 5. Recycling | The recovered auxiliary is fed back into the first stage of the process. | Reduced cost and waste. |

While this specific application to (R)-2-benzylpyrrolidine has not been explicitly reported, the principles are general and represent a promising avenue for its sustainable use in large-scale synthesis. ysu.amrsc.org

As a Precursor for Chiral Ligands and Organocatalysts

Perhaps the most significant application of (R)-2-benzylpyrrolidine hydrochloride is as a starting material for the synthesis of more complex chiral ligands for metal-catalyzed reactions and for the development of purely organic catalysts. researchgate.netnih.gov

Chiral ligands are essential components of many asymmetric transition-metal catalyzed reactions. The pyrrolidine scaffold is a privileged structure in the design of such ligands. nih.gov (R)-2-benzylpyrrolidine can be elaborated into a variety of ligand types, including bidentate and tridentate ligands that can coordinate to a metal center and create a chiral environment for catalysis.

A notable example is the synthesis of chiral PNN pincer ligands. nih.gov These ligands have a central nitrogen atom, typically a pyridine (B92270), and two donor "arms". One of the arms can be a phosphine, and the other can be a chiral pyrrolidine derivative. In a reported synthesis, (R)-2-methylpyrrolidine, a related compound, was used to construct a chiral PNN ligand for ruthenium-catalyzed reactions. nih.govnih.gov The chirality of the pyrrolidine substituent influences the stereochemistry at the metal center, which can, in turn, induce enantioselectivity in the catalyzed reaction. nih.gov Although the enantioinduction was modest in the initial studies with these specific ruthenium complexes, the principle of using chiral pyrrolidines to create chiral metal complexes is well-established. nih.gov

Table 2: Examples of Chiral Ligands Derived from Pyrrolidine Scaffolds

| Ligand Type | Description | Metal Examples | Application Examples |

| PNN Pincer Ligands | Tridentate ligands with phosphine, pyridine, and chiral pyrrolidine donors. | Ruthenium | Asymmetric hydrogenation, transfer hydrogenation. |

| Pyridine-pyrrolidine Ligands | Bidentate ligands combining a pyridine and a chiral pyrrolidine moiety. | Palladium | Asymmetric allylic alkylation. |

| Amino-alcohol Ligands | Bidentate ligands with a chiral pyrrolidine and a hydroxyl group for coordination. | Zinc | Asymmetric addition of diethylzinc (B1219324) to aldehydes. google.com |

| Schiff-base Ligands | Ligands formed by the condensation of a chiral pyrrolidine derivative with an aldehyde or ketone. | Nickel, Copper | Asymmetric cyclopropanation, allylic oxidation. nih.gov |

The modular synthesis of these ligands, often starting from readily available chiral pyrrolidines, allows for the tuning of their steric and electronic properties to optimize the performance of the resulting metal catalysts. nih.gov

The field of organocatalysis has seen explosive growth, with pyrrolidine-based catalysts playing a central role. These catalysts operate without a metal and are often inspired by the mechanisms of enzymes. This compound serves as a key starting material for the synthesis of various organocatalysts, particularly bifunctional catalysts.

Bifunctional organocatalysts possess two distinct functional groups that act in concert to activate both the nucleophile and the electrophile in a reaction. A common design involves a pyrrolidine nitrogen, which acts as a Lewis base to form a nucleophilic enamine intermediate with a carbonyl compound, and a hydrogen-bond donor group (e.g., a urea, thiourea, or sulfonamide) that activates the electrophile.

A representative synthesis of a bifunctional organocatalyst starting from a proline derivative (a close relative of 2-benzylpyrrolidine) is shown below. This general strategy can be adapted to use (R)-2-benzylpyrrolidine as the starting material.

Scheme 1: General Synthesis of a Bifunctional Pyrrolidine Organocatalyst

In the Stereocontrolled Synthesis of Advanced Synthetic Intermediates

This compound and its derivatives serve as critical chiral building blocks in the stereocontrolled synthesis of complex molecular architectures. Their rigid, stereodefined pyrrolidine core is instrumental in guiding the formation of new stereocenters, enabling the synthesis of advanced intermediates for natural products and drug discovery.

Key Intermediates for Natural Product Total Synthesis

The phenanthroindolizidine alkaloids are a class of natural products known for their significant biological activities, including anticancer properties. nih.gov The stereoselective synthesis of these complex molecules often relies on the use of chiral pyrrolidine-based starting materials to establish the correct stereochemistry. While direct use of this compound is not extensively documented in the synthesis of all such natural products, the principles of using chiral pyrrolidine scaffolds are well-established in the field.

For instance, the total synthesis of phenanthroindolizidine alkaloids such as (±)-tylophorine, (±)-antofine, and (±)-deoxypergularinine has been achieved through methods that employ chiral pyrrolidine building blocks. nih.gov One concise and modular synthesis utilized commercially available L-prolinol, a related chiral pyrrolidine derivative, to produce (S)-(+)-tylophorine with high enantiomeric excess. nih.gov Another approach to phenanthroindolizidine alkaloids features an asymmetric deprotonation of N-Boc-pyrrolidine, where the chirality of the final product is controlled by a chiral ligand. nih.gov

Furthermore, a catalytic enantioselective method has been developed for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov These intermediates are poised for further elaboration into enantioenriched indolizidine compounds, which form the core of secophenanthroindolizidine alkaloids like tylohirsuticine. nih.gov The strategy involves an asymmetric allylic alkylation to set the stereocenter, followed by a ring contraction, demonstrating the utility of chiral pyrrolidine derivatives in accessing complex natural product precursors. nih.gov

Table 1: Examples of Chiral Pyrrolidine Derivatives in Natural Product Synthesis

| Natural Product Target | Chiral Pyrrolidine Precursor/Derivative | Key Synthetic Strategy | Reference |

|---|---|---|---|

| (S)-(+)-Tylophorine | L-Prolinol | Iodoaminocyclization and free radical cyclization | nih.gov |

| Phenanthroindolizidine Alkaloids | N-Boc-pyrrolidine | Asymmetric deprotonation/diastereoselective carbonyl addition | nih.gov |

Enantioselective Construction of Pyrrolidine-Containing Scaffolds for Drug Discovery (e.g., pyrrolopyrimidines)

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous biologically active compounds. nih.govchemimpex.com The enantioselective synthesis of pyrrolidine-containing scaffolds is therefore of high importance for drug discovery.

One significant application is in the synthesis of 3-aryl-substituted pyrrolopyrimidines (PPYs), a common motif in kinase inhibitors. A catalytic enantioselective synthesis of these scaffolds has been achieved through a kinetic resolution catalyzed by a quaternary ammonium (B1175870) salt. nih.gov This method allows for the preparation of atropisomerically pure PPYs, where the stereochemistry of the chiral axis is crucial for biological activity. nih.gov The resulting enantioenriched compounds can be further functionalized without racemization, providing access to a diverse range of chiral drug analogues. nih.gov One such compound was identified as a potent and selective inhibitor of breast tumor kinase. nih.gov

The development of novel organocatalysts derived from proline and other pyrrolidine structures has also been a major focus. nih.govchemimpex.com These catalysts are effective in a variety of asymmetric transformations, including the construction of complex heterocyclic systems. nih.govchemimpex.com For example, new pyrrolidine-based organocatalysts have been synthesized and successfully used in asymmetric aldol and Michael reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. nih.gov The design of these catalysts often involves modifying the pyrrolidine structure to fine-tune reactivity and selectivity. nih.gov

Table 2: Catalytic Asymmetric Synthesis of Pyrrolidine-Containing Scaffolds

| Scaffold Type | Catalytic Method | Catalyst Type | Key Feature | Reference |

|---|---|---|---|---|

| 3-Aryl-substituted Pyrrolopyrimidines | Kinetic Resolution via SNAr | Quaternary Ammonium Salt | Synthesis of atropisomerically pure kinase inhibitors | nih.gov |

Tailored Amino Acid Synthesis Utilizing (R)-2-Benzylpyrrolidine Derivatives

(R)-2-Benzylpyrrolidine derivatives have proven to be valuable as chiral auxiliaries in the asymmetric synthesis of non-natural, or "tailor-made," amino acids. nih.gov These custom amino acids are crucial components in the development of modern pharmaceuticals and peptidomimetics.

A key derivative, (R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, serves as an effective chiral auxiliary. nih.gov This compound can be used to create complex molecular architectures and provides an efficient route to obtaining enantiomerically pure compounds through asymmetric synthesis. nih.gov Its application is particularly noted in the development of novel pharmaceuticals. nih.gov

The general methodology often involves the formation of a Schiff base complex with a metal, such as Ni(II), between the chiral auxiliary and a simple amino acid like glycine. This complex then directs the stereoselective alkylation at the α-carbon of the amino acid. Subsequent hydrolysis removes the chiral auxiliary, which can often be recovered and reused, to yield the desired non-proteinogenic α-amino acid with high enantiomeric purity. This approach allows for the synthesis of a wide variety of α-alkyl and α,α-disubstituted amino acids under mild conditions.

Table 3: Application of (R)-2-Benzylpyrrolidine Derivatives in Amino Acid Synthesis

| Chiral Auxiliary | Application | Method | Outcome | Reference |

|---|

Mechanistic Investigations of Reactions Involving R 2 Benzylpyrrolidine Hydrochloride

Elucidation of Reaction Pathways and Catalytic Cycles

The primary catalytic mode for (R)-2-benzylpyrrolidine is enamine catalysis, particularly for reactions involving carbonyl compounds like ketones and aldehydes. The catalytic cycle for a Michael addition of a ketone to a nitroolefin, a representative transformation, can be elucidated as follows:

Enamine Formation: The cycle begins with the reaction between the secondary amine of (R)-2-benzylpyrrolidine and a ketone. This condensation reaction, which involves the elimination of a water molecule, forms a nucleophilic chiral enamine intermediate. The presence of the hydrochloride salt means an external base is often required to free the amine for this step.

Nucleophilic Attack: The chiral enamine, activated by its electron-donating nitrogen, attacks the electrophilic β-carbon of the Michael acceptor (e.g., a nitroolefin). The stereochemistry of this step is directed by the catalyst's chiral scaffold. The bulky benzyl (B1604629) group at the C-2 position of the pyrrolidine (B122466) ring sterically hinders one face of the enamine, forcing the electrophile to approach from the less hindered face. This facial discrimination is the origin of the enantioselectivity.

Iminium Ion Formation: The product of the addition is a new, larger intermediate containing a chiral iminium ion. This intermediate is electrophilic.

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water present in the reaction mixture. This step releases the final, chiral 1,4-adduct product and regenerates the (R)-2-benzylpyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

This pathway highlights how a stoichiometric amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Figure 1: Generalized catalytic cycle for the (R)-2-benzylpyrrolidine catalyzed Michael addition of a ketone to a nitroolefin.

Figure 1: Generalized catalytic cycle for the (R)-2-benzylpyrrolidine catalyzed Michael addition of a ketone to a nitroolefin.Transition State Modeling and Analysis for Stereocontrol

Computational studies, such as Density Functional Theory (DFT), are invaluable for modeling the transition states that govern stereocontrol in organocatalyzed reactions. For catalysts like (R)-2-benzylpyrrolidine, the most accepted model for stereochemical induction is based on steric hindrance.

The key enamine intermediate exists in a specific conformation to minimize steric strain. The benzyl group, being the most sterically demanding substituent, orients itself pseudo-equatorially. This arrangement effectively blocks one of the two diastereotopic faces of the enamine double bond. Consequently, the incoming electrophile (e.g., a nitroolefin) can only attack from the exposed, less hindered Si or Re face.

A widely accepted transition state model, often referred to as the Houk-List model for proline-type catalysts, proposes a pseudo-chair conformation for the six-membered transition state ring involving the enamine, the electrophile, and a hydrogen-bond donor. In the case of (R)-2-benzylpyrrolidine hydrochloride, the acidic N-H proton of the resulting iminium ion can form a hydrogen bond with the acceptor group of the electrophile (e.g., a nitro group), further stabilizing the transition state and enhancing facial selectivity. The benzyl group provides the crucial steric blockade that dictates the approach trajectory of the electrophile, leading to the preferential formation of one enantiomer.

Kinetic Studies and Determination of Rate-Determining Steps

For many pyrrolidine-catalyzed reactions, the formation of the enamine is fast. However, for catalysts with bulky substituents at the C-2 position, such as the benzyl group in (R)-2-benzylpyrrolidine, the situation can be more complex. Kinetic investigations on related systems have shown that the reversible formation of the initial amine-electrophile adduct, followed by a rate-determining deprotonation to form the enamine, can be the slow step. mdpi.com

In other cases, particularly in Michael additions, the C-C bond-forming step (the attack of the enamine on the electrophile) or the final hydrolysis of the iminium ion to release the product and regenerate the catalyst can be rate-limiting. chimia.ch A shift in the RDS can occur with changes in reactant concentrations; for instance, at low catalyst concentrations, enamine formation might be the RDS, while at higher concentrations, the subsequent C-C bond formation or hydrolysis may become rate-limiting. princeton.edu

Table 1: Potential Rate-Determining Steps in Pyrrolidine-Catalyzed Reactions This table illustrates possible rate-determining steps based on studies of related pyrrolidine catalyst systems.

| Observed Kinetic Profile | Plausible Rate-Determining Step (RDS) | Influencing Factors |

| First-order in catalyst and ketone; zero-order in electrophile | Enamine formation | Low catalyst concentration, sterically hindered ketone |

| First-order in catalyst, ketone, and electrophile | C-C bond formation (Attack of enamine on electrophile) | Most common scenario with unhindered substrates |

| Complex order; saturation kinetics observed | Reversible formation of iminium ion followed by hydrolysis | High substrate concentrations, slow hydrolysis |

| First-order in catalyst; zero-order in substrates | Catalyst regeneration (hydrolysis of the iminium ion) | Build-up of the iminium intermediate |

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding) in Chiral Induction

While steric hindrance from the benzyl group is the primary factor for stereocontrol, subtle non-covalent interactions (NCIs) play a critical, cooperative role in stabilizing the favored transition state. mdpi.com These weak interactions, including hydrogen bonding and π-π stacking, help to "lock" the transition state assembly into a single, low-energy conformation, thereby enhancing enantioselectivity.

In the context of this compound, the protonated nitrogen of the pyrrolidinium (B1226570) ring is a key hydrogen-bond donor. In the transition state of a Michael addition, this acidic proton can form a strong hydrogen bond with an electronegative atom on the electrophile, such as an oxygen atom of a nitro group or a carbonyl. This interaction not only activates the electrophile but also rigidly orients it relative to the chiral enamine, amplifying the facial bias established by the benzyl group.

Furthermore, the benzyl group itself can participate in NCIs. If the electrophile contains an aromatic ring, favorable π-π stacking interactions can occur between the catalyst's benzyl group and the substrate's aromatic moiety. These attractive forces further stabilize the diastereomeric transition state that leads to the major enantiomer. The interplay of these multiple, weak interactions is crucial for achieving high levels of chiral induction. mdpi.com

Solvent Effects and Reaction Environment Influences on Enantioselectivity

The choice of solvent can have a profound impact on the rate and, more importantly, the enantioselectivity of organocatalyzed reactions. The solvent influences the solubility of reactants and intermediates, the stability of charged species, and the conformational equilibrium of the catalyst and transition states.

In reactions catalyzed by (R)-2-benzylpyrrolidine, the solvent's polarity and its ability to form hydrogen bonds are particularly critical.

Polar Aprotic Solvents (e.g., Chloroform (B151607), Dichloromethane): These solvents are often effective as they can dissolve the polar intermediates and transition states without competing for the crucial hydrogen-bonding interactions that are key to stereocontrol.

Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): These solvents can solvate and stabilize charged species, but they can also interfere with the catalytic cycle. They may compete with the substrate for hydrogen bonds from the catalyst's N-H group, potentially disrupting the organized transition state and leading to lower enantioselectivity.

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents often lead to lower reaction rates due to poor solubility of the ionic intermediates. However, in some cases, the lack of solvation can enhance the internal, organizing non-covalent interactions within the transition state, leading to high selectivity.

Solvent choice often involves a trade-off between reaction rate and enantioselectivity, requiring careful optimization for each specific transformation.

Table 2: Illustrative Example of Solvent Effects on Enantioselectivity in a Michael Addition Data is representative of trends observed in organocatalyzed Michael additions with pyrrolidine-type catalysts. The specific reaction shown is the addition of an aldehyde to a nitroolefin catalyzed by a dipeptide system, which operates on similar principles. chimia.ch

| Entry | Solvent | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Dichloromethane (CH₂Cl₂) | 85 | 88 |

| 2 | Chloroform (CHCl₃) | 82 | 90 |

| 3 | Toluene | 75 | 85 |

| 4 | Tetrahydrofuran (THF) | 90 | 75 |

| 5 | Acetonitrile (MeCN) | 88 | 72 |

| 6 | Methanol (MeOH) | 60 | 45 |

| 7 | Solvent-Free | 95 | 92 |

As the table demonstrates, polar aprotic solvents like chloroform can provide high selectivity, while polar protic solvents like methanol can significantly erode it. Interestingly, solvent-free conditions can sometimes provide the best results by maximizing the interactions between the catalyst and substrates. chimia.ch

Advanced Spectroscopic and Structural Characterization of R 2 Benzylpyrrolidine Hydrochloride

X-ray Crystallography for Solid-State Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule in its solid, crystalline state. For a chiral compound like (R)-2-benzylpyrrolidine hydrochloride, this technique not only confirms the covalent connectivity but also establishes the absolute configuration of the stereocenter. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built.

The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion. nih.gov When using X-ray radiation of a suitable wavelength, heavy atoms in the structure will scatter the X-rays with a phase shift, allowing for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). nih.gov Although specific crystallographic data for this compound is not publicly available, the analysis of related pyrrolidine (B122466) derivatives, such as 2-(tributylstannyl)pyrrolidine hydroiodide, has successfully employed this method to establish absolute configuration. nih.gov

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, defining the conformation of the pyrrolidine ring (which typically adopts an envelope or twisted conformation) and the orientation of the benzyl (B1604629) substituent relative to the ring. The hydrochloride form means the pyrrolidinyl nitrogen is protonated and associated with a chloride anion, with hydrogen bonding interactions playing a significant role in stabilizing the crystal lattice.

Table 1: Representative Single-Crystal X-ray Diffraction Data Parameters This table illustrates typical parameters obtained from an X-ray crystallographic analysis for a small organic hydrochloride salt.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₆ClN |

| Formula Weight | The molar mass of the compound. | 197.70 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.8 Å, b = 5.7 Å, c = 12.9 Å, β = 110.1° |

| Volume (V) | The volume of the unit cell. | 758.8 ų |

| Z | The number of molecules per unit cell. | 4 |

| Flack Parameter | A value used to confirm the absolute structure of a chiral crystal. A value near zero for the correct enantiomer. | 0.02(3) |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.060 |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques are essential for analyzing chiral substances in solution. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.orgnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A pure sample of this compound will produce a specific ORD curve. While historically significant, ORD has largely been superseded by Circular Dichroism for detailed structural analysis.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength (ΔA = A_L - A_R). wikipedia.org For a chiral molecule, the CD spectrum consists of positive or negative peaks (known as Cotton effects) in regions where the molecule possesses chromophores that absorb light. For this compound, the phenyl group is the primary chromophore. The resulting CD spectrum is a unique fingerprint for the (R)-enantiomer. Its mirror image, the (S)-enantiomer, would produce an identical spectrum but with all signs inverted.

These techniques are particularly powerful for determining enantiomeric purity or enantiomeric excess (ee). The magnitude of the observed optical rotation or CD signal is directly proportional to the concentration difference between the two enantiomers. A calibration curve can be constructed using standards of known enantiomeric purity to quantify the ee of an unknown sample. usp.org For instance, a racemic mixture (50:50 R and S) would be chiroptically silent, exhibiting no CD signal or optical rotation.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

NMR spectroscopy is a cornerstone of chemical analysis, providing rich information about molecular structure, connectivity, and dynamics. Advanced NMR methods are indispensable for the complete characterization of this compound.

While 1D NMR (¹H and ¹³C) confirms the basic carbon-hydrogen framework, 2D NMR experiments are required to elucidate the complex stereochemical and conformational details.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings through bonds, typically over two or three bonds. For this compound, COSY would map the connections between protons within the pyrrolidine ring and within the benzyl group, confirming the integrity of these structural fragments.

Isotopic labeling involves the synthesis of a molecule with specific atoms replaced by their heavier isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. mdpi.commusechem.com This technique greatly enhances NMR analysis. nih.gov

¹³C NMR: While natural abundance ¹³C NMR is standard, selective ¹³C enrichment at specific positions (e.g., the chiral center C2, or carbons in the flexible benzyl group) can significantly increase signal sensitivity. This allows for the precise measurement of chemical shifts and coupling constants, which are sensitive to subtle changes in the electronic environment and molecular conformation.

¹⁵N NMR: The nitrogen atom in the pyrrolidine ring is central to the molecule's structure and basicity. However, the most abundant nitrogen isotope, ¹⁴N, is a quadrupolar nucleus, which often results in broad, difficult-to-observe NMR signals. Synthesizing this compound with ¹⁵N (a spin-½ nucleus) allows for the acquisition of sharp, high-resolution NMR signals. The ¹⁵N chemical shift is highly sensitive to the local electronic environment, providing direct insight into the protonation state at the nitrogen and its involvement in hydrogen bonding with the chloride counter-ion and solvent molecules. nih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

VCD and ROA are powerful spectroscopic techniques that provide detailed information about the stereochemistry of chiral molecules in solution. wikipedia.orgrsc.org They are the chiroptical analogues of infrared (IR) absorption and Raman scattering spectroscopy, respectively. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the tiny difference in the absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org The resulting spectrum is a complex pattern of positive and negative bands, which provides a rich fingerprint of the molecule's 3D structure.

Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattered right and left circularly polarized light. wikipedia.org It is complementary to VCD, providing particularly useful information for lower frequency vibrations. wikipedia.org

For this compound, the absolute configuration can be determined by comparing the experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT). mdpi.com A good match between the experimental spectrum and the spectrum calculated for the (R)-configuration provides strong evidence for that absolute configuration. This method is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. nih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for both the synthesis and final characterization of this compound. Unlike low-resolution mass spectrometry, HRMS instruments (like Orbitrap or FT-ICR) provide extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.govresearchgate.net

This high mass accuracy allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would confirm the molecular formula C₁₁H₁₅N by detecting the protonated molecule [M+H]⁺ at a precise m/z value.

Furthermore, HRMS is invaluable for monitoring the progress of the chemical synthesis. waters.com For example, in a synthesis involving reductive amination, a mass spectrometer equipped with an ambient ionization source can analyze the reaction mixture directly and in near real-time. waters.com This allows the chemist to:

Confirm the consumption of starting materials.

Monitor the formation of the desired product, (R)-2-benzylpyrrolidine.

Identify the formation of any intermediates or byproducts.

This real-time analysis enables precise control over reaction conditions, leading to optimized yields and purity of the final product before its conversion to the hydrochloride salt.

Theoretical and Computational Studies of R 2 Benzylpyrrolidine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties with a favorable balance of accuracy and computational cost.

The biological activity and chemical reactivity of a flexible molecule like (R)-2-benzylpyrrolidine are intrinsically linked to its three-dimensional structure. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.govnih.govresearchgate.net The orientation of the benzyl (B1604629) substituent relative to the pyrrolidine ring adds another layer of conformational complexity.

DFT calculations are employed to map the potential energy surface (PES) of the molecule and identify stable conformers, which correspond to energy minima on this surface. This process typically involves:

Initial Conformational Search: A systematic or stochastic search is performed by rotating the key dihedral angles (e.g., the C-C bond connecting the benzyl group and the pyrrolidine ring, and the angles defining the ring pucker) to generate a wide range of possible structures.

Geometry Optimization: Each of these initial structures is then optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the nearest local energy minimum.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to calculate their zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. researchgate.net

For (R)-2-benzylpyrrolidine hydrochloride, the protonation of the nitrogen atom would influence the conformational preferences compared to its free base. The electrostatic interactions involving the chloride counter-ion would also play a role. Studies on similar N-substituted pyrrolidines have shown that different conformers can coexist in equilibrium, with their relative populations determined by their Gibbs free energies. researchgate.netscielo.brscielo.br The most stable conformers would represent the most likely shapes the molecule adopts under given conditions.

Table 1: Representative DFT-Calculated Relative Energies of Postulated Conformers for this compound

| Conformer | Dihedral Angle (N-C-C-Ph) | Ring Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | -65° (gauche) | Envelope (C4-endo) | 0.00 | 73.1 |

| 2 | 178° (anti) | Twist (C3-endo, C4-exo) | 0.85 | 19.2 |

| 3 | 68° (gauche) | Envelope (C3-exo) | 1.50 | 7.7 |

Note: This table presents hypothetical but plausible data for illustrative purposes, based on typical conformational analysis results for substituted pyrrolidines.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. beilstein-journals.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. beilstein-journals.org

DFT calculations provide detailed information about these orbitals and other reactivity descriptors. For this compound, the analysis would reveal:

HOMO and LUMO Distribution: The HOMO is expected to be localized primarily on the phenyl ring and potentially the chloride anion, which are the most electron-rich areas. The LUMO is likely distributed across the C-N bonds of the protonated pyrrolidinium (B1226570) ring, which is the most electron-deficient part of the cation.

Reactivity Indices: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These indices help in quantifying the molecule's reactivity and comparing it with other chemical species. beilstein-journals.org Studies on various substituted pyrrolidines have successfully used these descriptors to interpret their chemical behavior. researchgate.net

Table 2: Representative FMO Energies and Reactivity Descriptors for this compound Calculated via DFT

| Parameter | Value (eV) | Description |

| EHOMO | -7.85 | Ionization Potential (ability to donate electrons) |

| ELUMO | -0.95 | Electron Affinity (ability to accept electrons) |

| Energy Gap (ΔE) | 6.90 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 4.40 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.45 | Resistance to change in electron distribution |

Note: This table contains representative theoretical values to illustrate the output of DFT calculations.

DFT provides a robust framework for predicting various spectroscopic properties, which is invaluable for structure elucidation and analysis.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within DFT. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can compute the 1H and 13C chemical shifts. nih.govresearchgate.net Comparing these predicted spectra with experimental data can help confirm the structure and assign signals, especially for complex molecules with multiple conformers. mdpi.com The final predicted spectrum is often a Boltzmann-averaged spectrum of the most stable conformers. researchgate.net

Circular Dichroism (CD) Spectroscopy: (R)-2-benzylpyrrolidine is a chiral molecule and will exhibit a Circular Dichroism (CD) spectrum. Time-dependent DFT (TD-DFT) is the state-of-the-art method for simulating CD and electronic absorption spectra. researchgate.netnih.gov The calculation involves computing the electronic excitation energies and the corresponding rotatory strengths for the molecule. The simulated CD spectrum can be used to predict the absolute configuration of a chiral molecule by comparing the signs and shapes of the calculated Cotton effects with the experimental spectrum. arxiv.orgmdpi.com This is a powerful, non-destructive method for stereochemical assignment.

Molecular Dynamics Simulations

While DFT is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their interactions with their environment. nih.govdovepress.com

The behavior of a molecule, particularly a charged species like this compound, is heavily influenced by the solvent. acs.org MD simulations can model these effects explicitly by placing the molecule in a box filled with solvent molecules (e.g., water) and calculating the forces between all atoms over time.

An MD simulation of this compound in an aqueous environment would provide insights into:

Hydration Shell Structure: The simulation would reveal how water molecules arrange around the cation and the chloride anion, forming hydration shells. The orientation of water molecules would be dictated by hydrogen bonding with the N-H group of the pyrrolidinium ring and electrostatic interactions with the charged centers. nih.gov

Intermolecular Interactions: The trajectory from the simulation can be analyzed to quantify important intermolecular interactions, such as the lifetime and geometry of hydrogen bonds between the solute and solvent. dovepress.com It can also be used to study the dynamics of the ion pair, determining whether it exists as a tight contact pair or a solvent-separated pair. nih.gov Understanding these interactions is crucial for predicting solubility and behavior in solution. researchgate.net

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govfrontiersin.orgsemanticscholar.org Its defined stereochemistry and three-dimensional structure make it an excellent starting point for designing molecules that can bind selectively to biological targets like enzymes or receptors. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.comnih.gov Using (R)-2-benzylpyrrolidine as a scaffold, derivatives can be designed and then docked in silico into the active site of a target protein. This process helps to:

Predict Binding Modes: Docking algorithms sample numerous possible conformations and orientations of the ligand within the protein's binding site, scoring them to identify the most likely binding mode.

Identify Key Interactions: The predicted binding pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. nih.govmdpi.comresearchgate.net For example, the protonated nitrogen of the pyrrolidine ring could form a crucial hydrogen bond or salt bridge with an acidic residue (e.g., aspartate or glutamate) in the active site, while the benzyl group could fit into a hydrophobic pocket.

Guide Drug Design: By understanding these structure-activity relationships (SAR), medicinal chemists can rationally design more potent and selective inhibitors or modulators. frontiersin.orgmdpi.com The pyrrolidine scaffold provides a rigid and stereochemically defined anchor from which other functional groups can be elaborated to optimize binding. nih.govtandfonline.com

Quantum Chemical Studies of Catalytic Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the atomic level. For a chiral molecule like (R)-2-benzylpyrrolidine, which can act as an organocatalyst, these studies can provide invaluable insights into its catalytic activity, stereoselectivity, and the transition states involved in the reactions it catalyzes.

Investigating Reaction Pathways: Theoretical studies can map out the potential energy surface of a reaction catalyzed by (R)-2-benzylpyrrolidine. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, researchers can determine the most favorable reaction pathway and the rate-determining step. For instance, in asymmetric synthesis, understanding the energy differences between the transition states leading to different stereoisomers is crucial for predicting and explaining the enantioselectivity of the catalyst.

Analyzing Transition State Geometries: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Quantum chemical calculations can reveal the precise arrangement of atoms in the transition state, highlighting the key non-covalent interactions, such as hydrogen bonds or steric repulsions, that govern the stereochemical outcome of the reaction. In the context of (R)-2-benzylpyrrolidine-catalyzed reactions, this would involve analyzing the interaction between the catalyst, the substrates, and any additives or solvents.

Table 1: Representative Energy Barriers for Proline-Catalyzed Aldol (B89426) Reaction (Illustrative Example)

While specific data for (R)-2-benzylpyrrolidine is not available, the following table illustrates the type of data generated from quantum chemical studies on a related organocatalyst, proline, in the aldol reaction. This demonstrates how computational methods can quantify the energy differences that lead to stereoselectivity.

| Transition State | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| anti-TS (Re-face attack) | 0.0 | Hydrogen bond between proline's carboxylic acid and the aldehyde |

| syn-TS (Re-face attack) | +2.5 | Steric hindrance between the proline ring and the nucleophile |

| anti-TS (Si-face attack) | +1.8 | Less favorable steric interactions compared to Re-face attack |

| syn-TS (Si-face attack) | +4.2 | Significant steric clash and unfavorable electrostatic interactions |

Note: These values are hypothetical and for illustrative purposes to show the nature of data from quantum chemical studies.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Derivatives

Cheminformatics and QSAR/QSPR modeling are essential computational tools for modern drug discovery and materials science. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For derivatives of (R)-2-benzylpyrrolidine, these studies can accelerate the identification of new compounds with desired characteristics.

Descriptor Calculation: The first step in a QSAR/QSPR study is to represent the chemical structure of each derivative numerically using molecular descriptors. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, surface area, volume).

Model Development and Validation: Once descriptors are calculated for a set of (R)-2-benzylpyrrolidine derivatives with known activities or properties, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a predictive model. The robustness and predictive power of the model are then rigorously evaluated using internal and external validation techniques.

Application in Drug Design: QSAR studies on pyrrolidine derivatives have been successfully employed to understand the structural requirements for various biological activities, such as antiviral, anticancer, and neuroprotective effects. For example, a QSAR model for a series of pyrrolidine-based inhibitors could reveal that a specific substitution pattern on the benzyl ring or modifications to the pyrrolidine ring are crucial for enhanced potency. This information can then guide the synthesis of new, more active compounds.

Table 2: Hypothetical QSAR Model for a Series of (R)-2-Benzylpyrrolidine Derivatives

This table illustrates a hypothetical QSAR equation and the types of descriptors that might be found to be important for predicting the biological activity of derivatives of (R)-2-benzylpyrrolidine.

| Descriptor | Coefficient | Description | Contribution to Activity |

| LogP | +0.45 | Lipophilicity | Positive correlation (increased lipophilicity enhances activity) |

| TPSA | -0.21 | Topological Polar Surface Area | Negative correlation (lower polarity is favorable) |

| JhetZ | +0.15 | Balaban-type index from Z-weighted distance matrix | Positive correlation (related to molecular branching and heteroatom distribution) |

| Intercept | +2.87 | Baseline activity | N/A |

Hypothetical QSAR Equation: pIC50 = 2.87 + (0.45 * LogP) - (0.21 * TPSA) + (0.15 * JhetZ)

This hypothetical model suggests that increasing the lipophilicity and a specific topological feature (JhetZ) while decreasing the polar surface area would lead to more potent compounds within this series of derivatives. Such models provide a rational basis for the design of new molecules with improved therapeutic potential.

Future Directions and Emerging Research Avenues for R 2 Benzylpyrrolidine Hydrochloride

Development of Novel Stereoselective Synthetic Applications

(R)-2-benzylpyrrolidine and its derivatives are instrumental as chiral building blocks and organocatalysts. The five-membered pyrrolidine (B122466) ring is a prevalent scaffold in numerous biologically active compounds, making the development of new stereoselective syntheses a critical area of research. nih.gov The inherent stereogenicity of the pyrrolidine ring allows for precise control over the three-dimensional arrangement of atoms, which is crucial for biological activity. nih.gov

Future research will likely focus on expanding the library of complex molecules synthesized using this chiral auxiliary. A key area of interest is the development of novel cycloaddition reactions, such as the [3+2] azomethine ylide cycloaddition, to construct spiro-pyrrolidine skeletons, which are valuable in medicinal chemistry for their potential antitumor and other therapeutic properties. mdpi.com The goal is to devise synthetic routes that are not only efficient and high-yielding but also offer high diastereoselectivity. mdpi.com

Further exploration into its role in asymmetric synthesis will aim to uncover new reaction pathways and applications. This includes its use in the synthesis of precursors for novel drugs and complex natural products. mdpi.com The versatility of the pyrrolidine scaffold allows for extensive modification, enabling chemists to fine-tune its steric and electronic properties to achieve desired stereochemical outcomes in a variety of transformations. nih.gov

Table 1: Examples of Stereoselective Reactions Utilizing Pyrrolidine-Based Scaffolds

| Reaction Type | Catalyst/Auxiliary | Substrates | Key Feature |

| Michael Addition | Pyrrolidine-derived organocatalyst | Ketones, Nitroolefins | High enantioselectivity in aqueous media |

| Aldol (B89426) Reaction | Prolinamide-based organocatalysts | Aldehydes, Ketones | Creation of compact transition states for high stereoselectivity nih.gov |

| [3+2] Cycloaddition | Azomethine ylides derived from proline | Alkenes, Alkynes | Construction of complex heterocyclic frameworks |

| Diels-Alder Reaction | Chiral pyrrolidine-based Lewis acids | Dienes, Dienophiles | Control of facial selectivity |

Integration into Continuous Flow Chemistry and Automated Synthesis

The pharmaceutical industry is increasingly adopting continuous flow chemistry to enhance the safety, efficiency, and scalability of drug synthesis. researchgate.netjst.org.in This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. researchgate.net

The integration of (R)-2-benzylpyrrolidine hydrochloride into automated and continuous flow systems is a promising research avenue. magritek.com Flow chemistry can overcome challenges associated with hazardous or unstable intermediates and allows for the safe execution of reactions under conditions that are difficult to achieve in traditional batch processes. jst.org.in For instance, reactions requiring high pressure or temperature can be conducted more safely in the small, controlled environment of a flow reactor. researchgate.net

Automated synthesis platforms, which combine flow chemistry with real-time monitoring and machine learning algorithms, can rapidly optimize reaction conditions and accelerate the discovery of new synthetic routes. researchgate.netrsc.org The development of fully automated, multi-step continuous processes for the synthesis of complex molecules derived from (R)-2-benzylpyrrolidine is a key future goal. rsc.org This would enable the on-demand production of pharmaceuticals and fine chemicals with minimal human intervention.

Engineering of Next-Generation Chiral Catalysts with Enhanced Efficiency and Selectivity

(R)-2-benzylpyrrolidine serves as a foundational scaffold for a wide range of chiral catalysts, including organocatalysts and ligands for metal-catalyzed reactions. The future in this area lies in the rational design and engineering of new catalysts with superior performance. By modifying the structure of the pyrrolidine ring, researchers can fine-tune the catalyst's activity and selectivity for specific transformations. nih.gov

One approach involves creating bifunctional catalysts that incorporate both a binding site for the substrate and a catalytic group. For example, prolinamide-based organocatalysts have been developed that utilize hydrogen bonding to control the orientation of the substrate in the transition state, leading to high enantioselectivity in aldol reactions. nih.gov

Another promising direction is the synthesis of C2-symmetric pyrrolidine derivatives. These molecules possess a rotational symmetry axis that can impart a highly ordered chiral environment, leading to excellent stereocontrol in reactions such as the addition of diethylzinc (B1219324) to aldehydes. rsc.org The development of improved synthetic routes to these chiral ligands is crucial for expanding their application and enabling more extensive structure-activity relationship studies. nih.gov The goal is to create catalysts that are not only highly selective but also robust, recyclable, and effective at low catalyst loadings.

Exploration of Sustainable and Green Chemistry Routes for Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemistryjournals.netjddhs.com Future research on this compound will heavily focus on developing more sustainable synthetic pathways.

This involves several strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or biosourced solvents. chemistryjournals.netunife.it

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to replace stoichiometric reagents, which reduces waste and improves atom economy. jddhs.com

Renewable Feedstocks: Investigating the synthesis of the pyrrolidine scaffold from renewable resources, such as levulinic acid, which is derived from biomass. rsc.org

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. nih.govchemistryjournals.net

The development of a truly "green" synthesis of this compound and its derivatives would not only be environmentally beneficial but could also offer economic advantages by simplifying processes and reducing waste management costs. chemistryjournals.net

Table 2: Green Chemistry Principles and Their Application to Pyrrolidine Synthesis

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Potential Benefit |

| Waste Prevention | High atom economy reactions (e.g., cycloadditions) | Reduced generation of byproducts |

| Safer Solvents and Auxiliaries | Use of water or supercritical fluids as reaction media chemistryjournals.net | Minimized environmental and health impact |

| Design for Energy Efficiency | Microwave-assisted or flow chemistry processes jddhs.com | Faster reactions and lower energy consumption |

| Use of Renewable Feedstocks | Synthesis from biomass-derived starting materials rsc.org | Reduced reliance on fossil fuels |

| Catalysis | Development of highly active and recyclable catalysts jddhs.com | Increased efficiency and process sustainability |

Application in Materials Science and Polymer Chemistry

While the primary applications of this compound have been in asymmetric synthesis and pharmaceuticals, its unique chiral structure presents opportunities in materials science and polymer chemistry. Chiral polymers can exhibit unique optical, electronic, and mechanical properties.

Potential research directions include:

Chiral Monomers: Using (R)-2-benzylpyrrolidine derivatives as monomers for the synthesis of chiral polymers. These polymers could have applications in chiral separations, asymmetric catalysis, and as components of smart materials.

Polymer Modification: Grafting the (R)-2-benzylpyrrolidine moiety onto existing polymer backbones to introduce chirality and functionality. For example, modifying surfaces with polymers like Poly(N-vinylpyrrolidone) (PVP) can improve biocompatibility, and introducing a chiral component could create surfaces with specific recognition properties. nih.gov

Biomedical Polymers: Incorporating the pyrrolidine scaffold into biodegradable polymers for applications in drug delivery and tissue engineering. researchgate.net The specific stereochemistry can influence the polymer's degradation rate and its interaction with biological systems.

The exploration of (R)-2-benzylpyrrolidine in polymer chemistry is still in its early stages, but it represents a significant opportunity to create novel materials with tailored properties for a wide range of advanced applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (R)-2-benzylpyrrolidine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via asymmetric Pd-catalyzed carboamination reactions. For example, using Pd₂(dba)₃ with chiral ligands like (R)-Siphos-PE achieves enantioselectivity up to 79% ee . Key steps include:

- Catalyst Optimization : Ligand choice significantly impacts enantiomeric excess (ee). For instance, switching from (R)-Siphos-PE to (S)-Siphos-PE improved ee from 79% to 93% in related pyrrolidine derivatives .

- Purification : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the (R)-enantiomer. Validate purity via [α]D measurements and NMR analysis .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or CDCl₃ confirm structural integrity. Key signals include pyrrolidine ring protons (δ 1.5–3.0 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times to commercial (R)- and (S)-standards .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 212.1 for C₁₁H₁₄NCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess values obtained from different analytical methods (e.g., HPLC vs. polarimetry)?

- Methodological Answer :

- Cross-Validation : Run parallel analyses using chiral HPLC, polarimetry, and X-ray crystallography (if single crystals are obtainable). Discrepancies often arise from solvent effects in polarimetry or column degradation in HPLC .

- Error Mitigation : Calibrate instruments with certified standards. For HPLC, validate column performance daily using racemic mixtures .

- Case Study : A study on 2-DPCA derivatives found that polarimetry overestimated ee by 5–8% compared to X-ray data due to solvent interactions .

Q. What strategies optimize enantioselectivity in Pd-catalyzed syntheses of (R)-2-benzylpyrrolidine derivatives?

- Methodological Answer :

- Ligand Screening : Test phosphoramidite (e.g., TADDOL-based) and bisphosphine ligands (e.g., BINAP) alongside Siphos-PE. Diastereomeric ligands may invert enantioselectivity, as seen in carboamination reactions .

- Reaction Conditions : Lower temperatures (0–25°C) and non-polar solvents (toluene) often enhance ee. Additives like NaOtBu can stabilize catalytic intermediates .

- Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic factors influencing selectivity .

Q. How should researchers design experiments to assess the biological activity of this compound while accounting for potential racemization?

- Methodological Answer :

- Stability Testing : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) at 37°C for 24–72 hours. Monitor racemization via periodic chiral HPLC .

- Control Experiments : Compare activity of (R)- and (S)-enantiomers separately. Use enantiomerically stable analogs (e.g., N-Boc-protected derivatives) as negative controls .

- Data Interpretation : Apply the "eudysmic ratio" (activity ratio of enantiomers) to distinguish target-specific effects from nonspecific interactions .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates. For small datasets (<10 replicates), use robust statistics (median ± MAD) .

Q. How can researchers validate the absence of toxic byproducts in synthesized batches of this compound?

- Methodological Answer :

- LC-MS/MS Screening : Use reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% formic acid) to detect trace impurities. Compare fragmentation patterns to known toxicants (e.g., chloroethylamines) .

- Elemental Analysis : Confirm chloride content matches theoretical values (e.g., 16.8% Cl in C₁₁H₁₄NCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.